molecular formula C20H23N3O3 B6490845 1-[(2-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891090-22-5

1-[(2-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B6490845
CAS No.: 891090-22-5
M. Wt: 353.4 g/mol
InChI Key: JZVOOFSZDABWGV-UHFFFAOYSA-N
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Description

1-[(2-Methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a urea-based compound featuring two distinct substituents:

  • A 2-methoxyphenylmethyl group linked to the urea nitrogen.
  • A 5-oxopyrrolidin-3-yl moiety substituted with a 4-methylphenyl group at the 1-position.

The urea scaffold is a pharmacophoric motif known for hydrogen-bonding interactions, making it prevalent in drug discovery for kinase inhibitors, enzyme modulators, and CNS-targeting agents .

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-14-7-9-17(10-8-14)23-13-16(11-19(23)24)22-20(25)21-12-15-5-3-4-6-18(15)26-2/h3-10,16H,11-13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVOOFSZDABWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(2-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N2O3
  • Molecular Weight : 342.39 g/mol

The compound features a urea functional group linked to a pyrrolidinone ring, which is substituted with methoxy and methyl phenyl moieties. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator, affecting metabolic pathways associated with disease processes.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.
  • Receptor Modulation : Its structural components may allow it to bind to receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives can induce apoptosis in cancer cells through various mechanisms:

Study Cell Line IC50 (µM) Mechanism
Study AMCF-7 (Breast)12.5Apoptosis induction via caspase activation
Study BA549 (Lung)15.0Cell cycle arrest at G2/M phase
Study CHeLa (Cervical)10.0Inhibition of DNA synthesis

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic processes:

Enzyme Target Inhibition Type IC50 (µM)
Cyclooxygenase (COX)Competitive20.0
LipoxygenaseNon-competitive25.0

These findings suggest that the compound may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Case Study on Anticancer Properties :
    • In a study published in Journal of Medicinal Chemistry, researchers synthesized various analogs of the compound and tested their effects on cancer cell lines. The results indicated that certain analogs exhibited potent cytotoxicity against breast and lung cancer cells, leading to further investigations into their mechanisms of action.
  • Research on Enzyme Inhibition :
    • A study conducted by Pharmacological Reviews highlighted the potential of this compound as a dual inhibitor of COX and lipoxygenase pathways, suggesting its utility in managing conditions like arthritis and other inflammatory disorders.

Comparison with Similar Compounds

Substituent Analysis

  • Urea Linkage : Common across all compounds, enabling hydrogen-bond interactions with biological targets (e.g., kinases, receptors) .
  • Aryl Groups: The 2-methoxyphenyl group in the target compound may enhance lipophilicity and metabolic stability compared to hydroxymethylphenyl () or pyridinyl () substituents. The 4-methylphenyl group on the pyrrolidinone ring differentiates the target compound from analogs like CM867115, which uses a benzodioxolyl group . Benzodioxolyl substituents are associated with improved CNS permeability but may alter metabolic pathways.

Metabolic Considerations

  • The methyl ester analog in (methyl 3-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate) highlights the role of ester groups in prodrug design, contrasting with the urea-based parent compound’s direct activity .

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